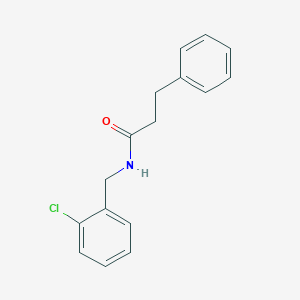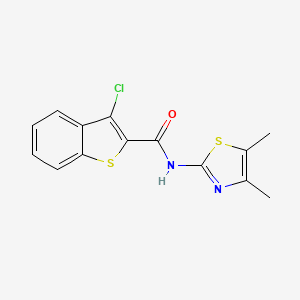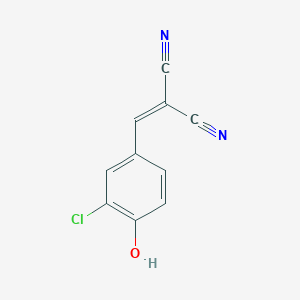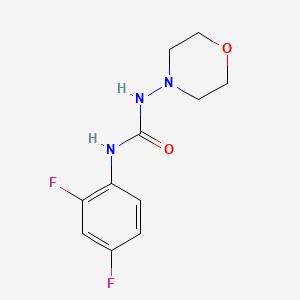
N-(2-chlorobenzyl)-3-phenylpropanamide
説明
N-(2-chlorobenzyl)-3-phenylpropanamide, also known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPP belongs to the class of amides and is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-3-phenylpropanamide and its derivatives are extensively studied in the field of chemical synthesis and structural analysis. For instance, Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They utilized X-ray diffraction, IR, NMR, and UV-Vis spectra for characterization and also performed computational studies using DFT calculations to analyze its structure and properties (Demir et al., 2016).
Chemoselective Reactions
In another study, Hajji et al. (2002) investigated the reactivity of a structurally related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against dihaloalkanes and aldehydes. Their research provided insights into chemoselective reactions, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Novel Synthetic Pathways
Research by Wang et al. (2021) introduced a new approach for synthesizing 3,3-disubstituted oxindole derivatives using phenylpropanamide derivatives. This study highlights an efficient and metal-free method for intramolecular C-N bond formation, showcasing the potential of phenylpropanamide derivatives in organic synthesis (Wang et al., 2021).
Spectroscopic and Computational Studies
Öztürk et al. (2019) conducted comprehensive structural, vibrational, magnetic, and electronic analyses of N-phenylpropanamide. They combined experimental techniques with DFT/B3LYP computational methods, providing a deeper understanding of the molecular properties of such compounds (Öztürk et al., 2019).
Antimicrobial Activity
The antimicrobial properties of phenylpropanamide derivatives have also been a subject of interest. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives and evaluated their antibacterial and antifungal activities. Their findings contribute to the understanding of the potential use of these compounds in antimicrobial applications (Idhayadhulla et al., 2014).
Biochemical Receptor Interaction
Li et al. (2009) focused on the synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as antagonists of the TRPV1 receptor. This research is significant in understanding the interaction of phenylpropanamides with biochemical receptors, leading to potential therapeutic applications (Li et al., 2009).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOHWGFMBHHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)



![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
